Cas no 58800-57-0 (a-D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate)

a-D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate structure
58800-57-0 structure
Product Name:a-D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate
CAS No:58800-57-0
MF:C17H20O8
MW:352.335906028748
CID:386849
PubChem ID:332512
Update Time:2025-04-19

a-D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate Chemical and Physical Properties

Names and Identifiers

    • a-D-Ribofuranose, 3-O-methyl-, 1,2-diacetate 5-benzoate
    • (4,5-diacetyloxy-3-methoxyoxolan-2-yl)methyl benzoate
    • NSC 329369
    • { "\"0\"": "NSC 329369" }
    • DTXSID80318377
    • NSC-329369
    • NSC329369
    • 58800-57-0
    • Inchi: 1S/C17H20O8/c1-10(18)23-15-14(21-3)13(25-17(15)24-11(2)19)9-22-16(20)12-7-5-4-6-8-12/h4-8,13-15,17H,9H2,1-3H3
    • InChI Key: WPKMEYBOQBQROJ-UHFFFAOYSA-N
    • SMILES: O1C(C(C(C1COC(C1C=CC=CC=1)=O)OC)OC(C)=O)OC(C)=O

Computed Properties

  • Exact Mass: 352.116
  • Monoisotopic Mass: 352.116
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 9
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.4A^2
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 442°Cat760mmHg
  • Flash Point: 193.2°C
  • Refractive Index: 1.526
  • Solubility: Very slightly soluble (0.92 g/l) (25 º C),

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(CAS:58800-57-0)3-O-Methyl-alpha-D-ribofuranose 1,2-diacetate 5-benzoate
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:04
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(CAS:58800-57-0)3-O-Methyl-alpha-D-ribofuranose 1,2-diacetate 5-benzoate
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Quantity:10g
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